N-Nitrosopiperidine-d4

説明

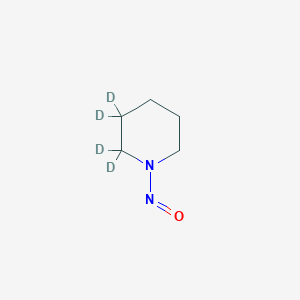

Structure

3D Structure

特性

IUPAC Name |

2,2,6,6-tetradeuterio-1-nitrosopiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c8-6-7-4-2-1-3-5-7/h1-5H2/i4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSDONTXWQOZFN-CQOLUAMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCCC(N1N=O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858207 | |

| Record name | 1-Nitroso(2,2,6,6-~2~H_4_)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99389-11-4 | |

| Record name | 1-Nitroso(2,2,6,6-~2~H_4_)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Nitrosopiperidine-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Nitrosopiperidine-d4

Abstract

This technical guide provides a comprehensive overview of N-Nitrosopiperidine-d4 (NPIP-d4), a deuterated isotopic analog of the well-known carcinogenic compound N-Nitrosopiperidine (NPIP). Designed for researchers, analytical scientists, and professionals in drug development, this document details the core chemical properties, synthesis, and analytical characterization of NPIP-d4. A significant focus is placed on its principal application as an internal standard in isotope dilution mass spectrometry for the precise quantification of trace-level NPIP contamination in pharmaceuticals, food products, and environmental samples. Furthermore, this guide outlines critical safety protocols and handling procedures necessary for working with this class of compounds, ensuring both experimental integrity and laboratory safety.

Introduction and Scientific Context

N-Nitrosopiperidine (NPIP) is a cyclic nitrosamine, a class of compounds recognized for their carcinogenic potential.[1] NPIP has been identified as a contaminant in various consumer products, including tobacco smoke, certain preserved foods, and, more recently, as a potential impurity in pharmaceutical products.[2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent limits on the presence of such nitrosamine impurities in drug substances and products.[4][5]

The accurate and precise quantification of these impurities at trace levels presents a significant analytical challenge. Matrix effects, extraction inefficiencies, and instrument variability can all introduce significant errors in measurement. To overcome these challenges, the use of stable isotope-labeled internal standards is the gold standard in analytical chemistry.

N-Nitrosopiperidine-d4 (NPIP-d4) is the deuterated analog of NPIP, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution renders the molecule chemically identical to its non-deuterated counterpart in terms of reactivity and chromatographic behavior, yet distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. This key difference is the foundation of its utility in Isotope Dilution Mass Spectrometry (IDMS) , a definitive quantitative technique.[6] By spiking a known quantity of NPIP-d4 into a sample, it co-elutes with the native NPIP and experiences the same analytical variations, allowing for highly accurate and precise quantification of the target analyte.[7]

Physicochemical and Isotopic Properties

The fundamental properties of N-Nitrosopiperidine-d4 are critical for its effective use as an analytical standard. The key distinction from the native compound is its increased molecular weight due to the incorporation of four deuterium atoms.

| Property | Value | Source(s) |

| Chemical Name | 1-Nitrosopiperidine-2,2,6,6-d4 | [8] |

| Synonyms | NPIP-d4, 2,2,6,6-tetradeuterio-1-nitrosopiperidine | [7] |

| CAS Number | 99389-11-4 | [7][8] |

| Molecular Formula | C₅H₆D₄N₂O | [8] |

| Molecular Weight | 118.17 g/mol | [7] |

| Monoisotopic Mass | 118.1044 Da | |

| Appearance | Light yellow oil or liquid | [2][9] |

| Isotopic Purity | Typically ≥98% (atom % D) | Vendor Specific |

| Chemical Purity | ≥98% (by GC/MS or HPLC) | [10] |

| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile) | [2] |

| Storage Conditions | 2-8°C, protected from light | [10] |

Note: The properties of the non-deuterated parent compound, N-Nitrosopiperidine (CAS: 100-75-4, MW: 114.15 g/mol ), are well-documented and serve as a baseline.[2]

Synthesis and Quality Control Workflow

The synthesis of NPIP-d4 is a multi-step process designed to ensure high isotopic incorporation at specific molecular positions and maintain high chemical purity.

Synthetic Pathway Overview

The most common synthetic route involves two key stages: deuteration of the piperidine ring followed by nitrosation.

-

Deuteration of Piperidine: The process typically starts with piperidine. The deuterium atoms are introduced at the alpha-positions (C2 and C6) to the nitrogen atom. This is often achieved through methods like acid-catalyzed H/D exchange in heavy water (D₂O) or by reduction of a suitable precursor with a deuterium source. The selection of the 2,2,6,6-positions is strategic; it ensures the deuterium labels are stable and not readily exchangeable under typical analytical conditions.

-

Nitrosation: The resulting piperidine-d4 intermediate is then reacted with a nitrosating agent, such as sodium nitrite (NaNO₂) under acidic conditions, to introduce the nitroso (-N=O) group onto the piperidine nitrogen.

The final product is purified using chromatographic techniques to remove unreacted starting materials and byproducts, ensuring a high-purity analytical standard.

Synthesis Workflow Diagram

Caption: General Synthesis Workflow for NPIP-d4.

Analytical Characterization and Quality Control

Rigorous quality control is paramount. The identity, purity, and isotopic enrichment of each batch must be confirmed.

-

Mass Spectrometry (MS): GC-MS or LC-MS is used to confirm the molecular weight and fragmentation pattern. For NPIP-d4, the molecular ion ([M]⁺) peak is expected at m/z 118, a +4 Da shift from the native NPIP at m/z 114. The fragmentation pattern should be consistent with the parent compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence or significant reduction of proton signals at the C2 and C6 positions, verifying the location of deuterium incorporation. ¹³C NMR confirms the carbon skeleton.

Application in Isotope Dilution Mass Spectrometry (IDMS)

The primary and most critical application of NPIP-d4 is as an internal standard for the quantification of NPIP.[7]

The Principle of IDMS

IDMS is a highly accurate quantification method that corrects for sample loss during preparation and analysis. The process involves adding a known amount of the isotopically labeled standard (NPIP-d4) to the unknown sample before any extraction or cleanup steps. The native analyte (NPIP) and the labeled standard are then extracted and analyzed together, typically by GC-MS or LC-MS.[6][11] Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, any loss during sample processing affects both compounds equally. The concentration of the native NPIP is calculated based on the ratio of the instrument response of the native analyte to the labeled standard.

Experimental Workflow for Nitrosamine Analysis

Caption: Workflow for NPIP Quantification using IDMS.

Step-by-Step Protocol: Quantification in a Pharmaceutical Matrix

-

Standard Preparation: Prepare a stock solution of NPIP-d4 in a suitable solvent (e.g., methanol) at a certified concentration. Create working solutions by serial dilution.

-

Sample Preparation: Accurately weigh the sample (e.g., powdered tablets) into a centrifuge tube.

-

Internal Standard Spiking: Add a precise volume of the NPIP-d4 working solution to the sample. The amount should be chosen to be of a similar order of magnitude as the expected NPIP concentration.

-

Extraction: Add extraction solvent (e.g., methanol or dichloromethane), vortex thoroughly, and centrifuge to separate the solid matrix.

-

Cleanup (if necessary): The supernatant may be further cleaned using Solid Phase Extraction (SPE) to remove interfering matrix components.

-

Analysis: Inject the final extract into an LC-MS/MS or GC-MS system.

-

Quantification: Monitor the specific mass transitions for both NPIP and NPIP-d4. Calculate the response ratio and determine the concentration of NPIP in the original sample against a calibration curve prepared with known concentrations of NPIP and a fixed concentration of NPIP-d4.

Safety, Handling, and Disposal

N-Nitrosopiperidine and its deuterated analog must be handled with extreme caution as they are classified as probable human carcinogens.[1][3]

Hazard Identification

-

Toxicity: Suspected carcinogen.[3] Toxic if swallowed.

-

Exposure Routes: Inhalation, skin absorption, ingestion.[3]

-

Stability: Stable under recommended storage conditions but can decompose when heated, emitting toxic fumes of nitrogen oxides.[1][12] Sensitive to UV light.

Mandatory Handling Procedures

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[2]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear double-layered nitrile gloves. Check for breakthrough times.

-

Eye Protection: Chemical safety goggles are mandatory.

-

Lab Coat: A dedicated lab coat should be worn and laundered professionally.

-

-

Weighing: Handle as a potent compound. Use a ventilated balance enclosure or perform weighing within the fume hood.

Storage and Disposal

-

Storage: Store in a tightly sealed container at 2-8°C in a designated, marked area for carcinogens. Protect from light.

-

Disposal: All waste, including contaminated PPE, glassware, and solutions, must be treated as hazardous chemical waste. It should be collected in sealed, labeled containers for disposal by certified hazardous waste personnel. Do not discharge to drains.[12] A common laboratory decontamination procedure involves chemical degradation using reagents like aluminum-nickel alloy powder in an alkaline solution.[13]

Conclusion

N-Nitrosopiperidine-d4 is an indispensable tool for the accurate and reliable quantification of its carcinogenic, non-labeled analog. Its synthesis and quality control demand rigorous standards to ensure its utility in high-sensitivity analytical methods like IDMS. For researchers in pharmaceutical development, food safety, and environmental science, the correct use of NPIP-d4 is fundamental to generating defensible data that meets stringent regulatory requirements. Adherence to strict safety protocols is non-negotiable to mitigate the significant health risks associated with handling this class of compounds.

References

-

PubChem. (n.d.). N-Nitrosopiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). N-NITROSOPIPERIDINE. U.S. Department of Labor. Retrieved from [Link]

-

SynZeal. (n.d.). N-Nitrosopiperidine. SynZeal Research Pvt. Ltd. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). N-NITROSOPIPERIDINE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]

-

Veeprho. (n.d.). N-Nitrosopiperidine-D4. Veeprho Laboratories Pvt. Ltd. Retrieved from [Link]

-

Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS N-NITROSO PIPERIDINE (NPIP). Retrieved from [Link]

-

KM Pharma Solution Private Limited. (n.d.). N-Nitrosopiperidine-d4 - MSDS. Retrieved from [Link]

-

Boyd, R. K., et al. (2012). Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry. PubMed. Retrieved from [Link]

-

Lunn, G., et al. (1981). Safe disposal of carcinogenic nitrosamines. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2025). Nitrosamine impurities. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2020). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

Sources

- 1. N-NITROSOPIPERIDINE | 100-75-4 [chemicalbook.com]

- 2. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nj.gov [nj.gov]

- 4. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 5. fda.gov [fda.gov]

- 6. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. kmpharma.in [kmpharma.in]

- 9. N-NITROSOPIPERIDINE | Occupational Safety and Health Administration [osha.gov]

- 10. N-Nitrosopiperidine analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. cleanchemlab.com [cleanchemlab.com]

- 13. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of N-Nitrosopiperidine-d10

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Isotopically Labeled Standards in Pharmaceutical Safety

The increasing scrutiny of nitrosamine impurities in pharmaceutical products has necessitated the development of highly sensitive and accurate analytical methods. N-nitrosamines are a class of compounds that are probable human carcinogens, and their presence, even at trace levels, is a significant safety concern. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent limits for these impurities in drug substances and products.[1]

To meet these rigorous analytical demands, stable isotope-labeled internal standards are indispensable. These standards, which have identical chemical properties to their non-labeled counterparts but a different mass, are added to samples at a known concentration before analysis. This isotope dilution technique allows for the accurate quantification of the target analyte by correcting for variations in sample preparation and instrument response. N-Nitrosopiperidine-d10, a deuterated analog of the potent carcinogen N-Nitrosopiperidine, serves as a critical internal standard for the reliable detection and quantification of this specific nitrosamine impurity in various matrices.[2]

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Nitrosopiperidine-d10, offering practical insights for researchers and analytical scientists in the pharmaceutical industry.

I. The Synthetic Pathway: From Deuterated Precursor to Nitrosamine Standard

The synthesis of N-Nitrosopiperidine-d10 is a two-step process that begins with the commercially available deuterated precursor, piperidine-d11. The overall strategy involves the nitrosation of the secondary amine functionality of piperidine-d11.

A. Sourcing the Starting Material: Piperidine-d11

A reliable synthesis begins with a well-characterized starting material. Piperidine-d11, in which all eleven hydrogen atoms of piperidine are replaced with deuterium, is commercially available from various chemical suppliers. It is essential to obtain a certificate of analysis for the starting material to confirm its isotopic purity, which is crucial for the final labeled standard.

B. The Nitrosation Reaction: A Well-Established Transformation

The core of the synthesis is the nitrosation of the secondary amine. This reaction is typically achieved by treating the amine with a nitrosating agent, most commonly sodium nitrite, under acidic conditions.[3] The acidic environment protonates the nitrite ion to form nitrous acid (HNO₂), which is the active nitrosating species.

Reaction Mechanism:

Figure 1: General mechanism for the nitrosation of piperidine-d11.

C. Detailed Experimental Protocol

This protocol is a general guideline and should be performed by chemists trained in handling hazardous materials in a well-ventilated fume hood. N-nitrosamines are potent carcinogens and require appropriate safety precautions.

Materials:

-

Piperidine-d11 (commercially available)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-d11 (1.0 eq) in deionized water. Cool the solution to 0-5 °C in an ice bath.

-

Acidification: Slowly add concentrated hydrochloric acid dropwise to the stirred solution until the pH is approximately 3. Maintain the temperature below 5 °C.

-

Nitrosation: In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in deionized water. Add this solution dropwise to the acidic piperidine-d11 solution over 30 minutes, ensuring the temperature remains between 0-5 °C.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if a suitable standard is available.

-

Workup: Once the reaction is complete, carefully neutralize the mixture to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Nitrosopiperidine-d10 as a yellow oil.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-Nitrosopiperidine-d10.

II. Rigorous Characterization: Confirming Identity and Purity

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized N-Nitrosopiperidine-d10. A combination of spectroscopic techniques is employed for this purpose.

Figure 2: A typical workflow for the characterization of synthesized N-Nitrosopiperidine-d10.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the synthesized compound. For N-Nitrosopiperidine-d10, both ¹H and ¹³C NMR spectra are informative.

-

¹H NMR Spectroscopy: Due to the extensive deuteration, the ¹H NMR spectrum of N-Nitrosopiperidine-d10 is expected to be significantly simplified compared to its non-deuterated counterpart. The spectrum should primarily show a residual signal from the N-H proton of any remaining piperidine-d10 starting material, which would be absent in the fully nitrosated product. The absence of signals in the regions where the piperidine ring protons would typically appear confirms the high level of deuteration.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The spectrum of N-Nitrosopiperidine-d10 is expected to show three distinct signals corresponding to the three unique carbon environments in the piperidine ring. The chemical shifts will be similar to those of N-Nitrosopiperidine, but the signals will appear as multiplets due to coupling with the attached deuterium atoms.

Table 1: Expected NMR Data for N-Nitrosopiperidine-d10 (Reference to Non-deuterated Analog)

| Nucleus | N-Nitrosopiperidine (Reference) | N-Nitrosopiperidine-d10 (Expected) |

| ¹H NMR | ~1.6-1.8 ppm (m, 6H), ~3.6 ppm (t, 2H), ~4.1 ppm (t, 2H) | Absence of significant proton signals |

| ¹³C NMR | ~24 ppm, ~26 ppm, ~49 ppm | Similar chemical shifts, signals will be multiplets due to C-D coupling |

B. Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and isotopic enrichment of N-Nitrosopiperidine-d10.

-

Electron Impact (EI) Mass Spectrometry: EI-MS will show the molecular ion peak (M⁺) at m/z 124, corresponding to the mass of C₅D₁₀N₂O. The fragmentation pattern is also a key identifier. Common fragments for nitrosamines include the loss of the nitroso group (-NO, 30 Da).[4]

Table 2: Key Mass Spectrometry Data for N-Nitrosopiperidine-d10

| Parameter | Expected Value | Significance |

| Molecular Ion (M⁺) | m/z 124 | Confirms the molecular weight of the deuterated compound. |

| High-Resolution MS | Calculated m/z for C₅D₁₀N₂O | Provides the exact mass and confirms the elemental composition. |

| Key Fragments | m/z 94 (M-NO)⁺ | Characteristic loss of the nitroso group. |

C. Purity Assessment: HPLC and GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the purity of the synthesized N-Nitrosopiperidine-d10. A high-purity standard is essential for its use in quantitative analysis. A single, sharp peak in the chromatogram indicates a high degree of purity.

III. Application as an Internal Standard in Analytical Methods

The primary application of N-Nitrosopiperidine-d10 is as an internal standard in analytical methods for the quantification of N-Nitrosopiperidine in various samples, particularly in pharmaceutical products.[1]

Workflow for Nitrosamine Analysis using a Deuterated Internal Standard:

Figure 3: A simplified workflow for the quantification of N-Nitrosopiperidine using N-Nitrosopiperidine-d10 as an internal standard.

By adding a known amount of N-Nitrosopiperidine-d10 to the sample at the beginning of the analytical procedure, any losses or variations during sample extraction, cleanup, and injection are accounted for. The mass spectrometer can differentiate between the analyte (N-Nitrosopiperidine, m/z 114) and the internal standard (N-Nitrosopiperidine-d10, m/z 124), and the ratio of their signals is used to accurately calculate the concentration of the nitrosamine impurity in the original sample.

IV. Conclusion and Future Perspectives

The synthesis and rigorous characterization of N-Nitrosopiperidine-d10 are critical for ensuring the safety and quality of pharmaceutical products. This technical guide outlines a practical approach to its preparation and provides the necessary analytical framework for its characterization. As regulatory expectations for the control of nitrosamine impurities continue to evolve, the demand for high-quality, well-characterized, isotopically labeled standards will undoubtedly increase. The methodologies described herein provide a solid foundation for laboratories involved in the synthesis and use of these essential analytical tools.

References

-

U.S. Food and Drug Administration. (2020). Control of Nitrosamine Impurities in Human Drugs. [Link]

-

European Medicines Agency. (2020). Nitrosamine impurities in human medicinal products. [Link]

- Google Patents. (n.d.). Process for preparing N-amino piperidine hydrochloride. CN100345828C.

- Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical mass spectrometry, 5(6), 395–408.

- Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid communications in mass spectrometry : RCM, 36(8), e9261.

-

PubChem. (n.d.). N-Nitrosopiperidine. National Center for Biotechnology Information. [Link]

-

Veeprho. (n.d.). N-Nitrosopiperidine-D10. [Link]

-

PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]

-

OSTI.gov. (n.d.). Mass Spectra of N-Nitroso Compounds. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 4. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of N-Nitrosopiperidine-d4

An In-depth Technical Guide to the Physicochemical Properties of N-Nitrosopiperidine-d4

Introduction

N-Nitrosopiperidine-d4 (NPIP-d4) is the deuterated analogue of N-Nitrosopiperidine (NPIP), a cyclic nitrosamine.[1] NPIP is a compound of significant toxicological concern due to its classification as a probable human carcinogen.[2] It can form unintentionally during various manufacturing processes, including pharmaceuticals, when piperidine or its derivatives react with a nitrosating agent.[3] Found in tobacco smoke and certain foods like cured meats treated with sodium nitrite, NPIP is a recognized environmental contaminant and mutagen.[2][4]

Given the stringent regulatory limits on nitrosamine impurities in drug products and consumer goods, highly sensitive and accurate analytical methods are required for their detection and quantification.[3] This is the primary role of N-Nitrosopiperidine-d4. As an isotopically labeled internal standard, it is indispensable in mass spectrometry-based analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[5] Its near-identical chemical and physical properties to the non-labeled NPIP ensure it behaves similarly during sample preparation and chromatographic separation, while its distinct mass allows for precise quantification, correcting for any analyte loss during the analytical process.

This guide provides a comprehensive overview of the core physicochemical properties of N-Nitrosopiperidine-d4, its spectral characteristics, and its application in analytical workflows, designed for researchers, scientists, and professionals in drug development and quality control.

Physicochemical Properties

The fundamental physical and chemical characteristics of N-Nitrosopiperidine-d4 are crucial for its handling, storage, and application in analytical methods. While some data is specific to the d4-labeled compound, many properties are inferred from its non-deuterated counterpart, N-Nitrosopiperidine.

| Property | Value | Source(s) |

| Chemical Name | 1-Nitrosopiperidine-2,2,6,6-d4 | [6] |

| Synonyms | NPI-d4, NPIP-d4 | [7] |

| CAS Number | 99389-11-4 | [5][6][7] |

| Molecular Formula | C₅H₆D₄N₂O | [6][7] |

| Molecular Weight | 118.17 g/mol | [5][7] |

| Appearance | Light yellow oil or liquid | [4][8] |

| Boiling Point | 219 °C (for non-deuterated) | [4][9][10] |

| Density | ~1.06 g/mL (for non-deuterated) | [4][9][11] |

| Water Solubility | 76.48 g/L at 24 °C (for non-deuterated) | [4][9] |

| Solubility in Organic Solvents | Soluble in chloroform, ethyl acetate, and methanol (slightly) | [4][10] |

| Stability | Stable in neutral or alkaline solutions in the dark. Less stable in acidic solutions and sensitive to light, especially UV light. | [2] |

| Storage Conditions | Store at 2-8°C or frozen (<-10°C), protected from light in a tightly closed container. | [4][11][12][13] |

Spectral Data and Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of N-Nitrosopiperidine-d4.

-

Mass Spectrometry (MS): This is the most critical technique for NPIP-d4. The molecular weight of the deuterated compound is 118.17, which is 4 mass units higher than that of the non-deuterated NPIP (114.15).[7][14] This mass difference is the basis of its use as an internal standard in quantitative MS methods. The fragmentation pattern in MS/MS analysis will be similar to NPIP, but with corresponding mass shifts in the fragments containing deuterium atoms. For NPIP, characteristic fragments in GC-MS are observed at m/z 114, 84, 55, and 42.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of NPIP-d4 would be significantly different from that of NPIP. The signals corresponding to the protons at the 2 and 6 positions of the piperidine ring would be absent due to deuterium substitution. The ¹H NMR spectrum for non-deuterated N-nitrosopiperidine shows signals around δ= 4.19 (t, 2H), 3.78 (t, 2H), 1.81-1.74 (m, 4H), and 1.58-1.54 (m, 4H).[16]

-

¹³C NMR: The carbon spectrum would show signals for the five carbon atoms of the piperidine ring. The signals for the deuterated carbons (C2 and C6) would exhibit splitting due to C-D coupling and would have a lower intensity. The reported ¹³C-NMR shifts for NPIP are δ= 50.9, 39.8, 26.4, 24.8, and 24.1 ppm.[16]

-

-

Infrared (IR) Spectroscopy: The IR spectrum of N-nitrosopiperidine shows characteristic absorption bands. The presence of the N-N=O group is a key feature. A band corresponding to the C=O stretching frequency of an amide is observed around 1637 cm⁻¹, and a C=N group band appears around 1607 cm⁻¹.[17] The spectrum of NPIP-d4 would be very similar, with the primary difference being the C-D stretching vibrations, which appear at a lower frequency than C-H vibrations.

Analytical Application: Quantification of Nitrosamine Impurities

N-Nitrosopiperidine-d4 is primarily used as an internal standard for the quantification of N-Nitrosopiperidine in various matrices, including active pharmaceutical ingredients (APIs), finished drug products, and environmental samples.[3][5] The use of a stable isotope-labeled standard is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, thus providing the most accurate correction for matrix effects and variations in instrument response.

Experimental Protocol: Quantification of NPIP in a Drug Substance by LC-MS/MS

This protocol describes a generalized, self-validating workflow for determining the level of NPIP impurity in a drug substance.

1. Preparation of Solutions

-

Standard Stock Solution: Accurately weigh and dissolve N-Nitrosopiperidine in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 10 µg/mL).

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of N-Nitrosopiperidine-d4 in the same manner (e.g., 10 µg/mL).

-

Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the Standard Stock Solution. Spike each calibration standard with a fixed concentration of the Internal Standard solution.

-

Sample Preparation Diluent: A mixture such as 1% formic acid in water is often used.

2. Sample Preparation

-

Accurately weigh about 80 mg of the drug substance into a 2 mL centrifuge tube.

-

Add a precise volume of diluent (e.g., 1188 µL).

-

Add a small, precise volume of the Internal Standard solution (e.g., 12 µL) to the sample.

-

Vortex the sample for approximately 20 minutes to ensure complete dissolution and mixing.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet any undissolved excipients.

-

Filter the supernatant through a 0.45-µm PTFE filter into an autosampler vial for analysis.

3. LC-MS/MS Analysis

-

Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[3]

-

Column: A reversed-phase column (e.g., C18) is typically used for separation.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid to improve ionization.

-

Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both NPIP and NPIP-d4 to ensure specificity and confirm identity.

4. Data Analysis and Quantification

-

Integrate the peak areas for both the analyte (NPIP) and the internal standard (NPIP-d4) in all calibration standards and samples.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each injection.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. The curve should have a correlation coefficient (r²) of ≥0.99.

-

Use the peak area ratio from the sample injection and the linear regression equation from the calibration curve to determine the concentration of NPIP in the sample.

Analytical Workflow Diagram

Caption: Workflow for NPIP quantification using NPIP-d4 internal standard.

Synthesis Overview

The synthesis of N-Nitrosopiperidine-d4 typically involves a two-step process. First, a deuterated piperidine precursor is prepared. A common method is the catalytic hydrogenation of a fully deuterated pyridine. Subsequently, the resulting piperidine-d4 undergoes a nitrosation reaction, where it is treated with a nitrosating agent (such as nitrous acid, generated in situ from sodium nitrite and acid) to replace the hydrogen on the nitrogen atom with a nitroso (-N=O) group, yielding the final N-Nitrosopiperidine-d4 product.[1]

Safety and Handling

N-Nitrosopiperidine and its deuterated form should be handled with extreme care due to their potential carcinogenicity.[2] All handling operations, including synthesis, purification, and preparation of solutions, should be conducted in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[6] Store the compound in a designated, labeled area, away from strong oxidizing agents and light, under refrigerated or frozen conditions to ensure stability.[4][13]

Conclusion

N-Nitrosopiperidine-d4 is a critical analytical tool for the accurate quantification of the carcinogenic impurity N-Nitrosopiperidine. Its physicochemical properties are nearly identical to its non-deuterated counterpart, making it an ideal internal standard for mass spectrometry-based methods. A thorough understanding of its properties, proper handling, and application in validated analytical workflows is essential for ensuring the safety and quality of pharmaceutical products and for monitoring its presence in environmental contexts.

References

-

N-Nitrosopiperidine - ChemBK. (2024, April 9). Retrieved from [Link]

-

N-NITROSOPIPERIDINE. Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

-

Table 13, Properties of N-Nitrosopiperidine. In: 15th Report on Carcinogens. National Toxicology Program, Department of Health and Human Services. Retrieved from [Link]

-

N-Nitrosopiperidine. Manasa Life Sciences. Retrieved from [Link]

-

N-Nitrosopiperidine. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

N-Nitrosopiperidine - CAS - 100-75-4. Axios Research. Retrieved from [Link]

-

N-Nitrosopiperidine-D4 | CAS 99389-11-4. Veeprho. Retrieved from [Link]

-

N-Nitrosopiperidine | 100-75-4. SynZeal. Retrieved from [Link]

-

N-NITROSOPIPERIDINE HAZARD SUMMARY. New Jersey Department of Health. Retrieved from [Link]

-

N-Nitrosopiperidine-d4 - MSDS. KM Pharma Solution Private Limited. Retrieved from [Link]

-

Assessment of the N-nitrosopiperidine formation risk from piperine and piperidine contained in spices used as meat product additives. ResearchGate. Retrieved from [Link]

-

N-Nitrosopiperidine. Restek. Retrieved from [Link]

-

The ¹H NMR spectrum of 1,4-dinitrosopiperazine. ResearchGate. Retrieved from [Link]

-

Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. U.S. Pharmacopeia. Retrieved from [Link]

-

Managing n-nitrosopiperazine and dinitrosopiperazine. ResearchGate. Retrieved from [Link]

-

A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid - Supporting Information. Retrieved from [Link]

-

Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Longdom Publishing. Retrieved from [Link]

-

1-nitrosopiperidine. ChemSynthesis. Retrieved from [Link]

Sources

- 1. N-Nitrosopiperidine-d4 Deuterated Standard [benchchem.com]

- 2. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Nitrosopiperidine | Manasa Life Sciences [manasalifesciences.com]

- 4. N-NITROSOPIPERIDINE | 100-75-4 [chemicalbook.com]

- 5. veeprho.com [veeprho.com]

- 6. kmpharma.in [kmpharma.in]

- 7. scbt.com [scbt.com]

- 8. osha.gov [osha.gov]

- 9. chembk.com [chembk.com]

- 10. N-NITROSOPIPERIDINE CAS#: 100-75-4 [m.chemicalbook.com]

- 11. 1-亚硝基哌啶 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 12. accustandard.com [accustandard.com]

- 13. nj.gov [nj.gov]

- 14. N-Nitrosopiperidine - CAS - 100-75-4 | Axios Research [axios-research.com]

- 15. ez.restek.com [ez.restek.com]

- 16. rsc.org [rsc.org]

- 17. longdom.org [longdom.org]

An In-Depth Technical Guide to N-Nitrosopiperidine-d4 (CAS Number: 99389-11-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Nitrosopiperidine-d4, a critical analytical tool in the ongoing effort to ensure the safety and quality of pharmaceutical products. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles and regulatory expectations.

Introduction: The Imperative for Precise Nitrosamine Analysis

The discovery of nitrosamine impurities in widely used medications has presented a significant challenge to the pharmaceutical industry. These compounds, classified as probable human carcinogens, can form during drug synthesis, formulation, or storage. Consequently, global regulatory bodies now mandate rigorous risk assessment and analytical testing to control their presence to exceedingly low levels.

N-Nitrosopiperidine (NPIP) is a potent nitrosamine that can arise from piperidine-containing structures, which are common motifs in active pharmaceutical ingredients (APIs). The accurate quantification of NPIP at trace levels necessitates the use of highly sensitive and selective analytical techniques, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

In this context, stable isotope-labeled internal standards are indispensable for achieving the accuracy and precision required for regulatory compliance. N-Nitrosopiperidine-d4, in which four hydrogen atoms at the alpha-positions to the nitrogen are replaced with deuterium, serves as an ideal internal standard for the quantification of N-Nitrosopiperidine. Its near-identical chemical and physical properties to the unlabeled analyte, but distinct mass, allow for the correction of matrix effects and variations in sample preparation and instrument response.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of N-Nitrosopiperidine-d4 is fundamental to its effective use as an analytical standard.

| Property | Value | Source |

| CAS Number | 99389-11-4 | [1] |

| Chemical Formula | C₅H₆D₄N₂O | [1] |

| Molecular Weight | 118.17 g/mol | [2] |

| IUPAC Name | 1-nitroso-2,2,6,6-tetradeuteriopiperidine | [2] |

| Appearance | Not explicitly stated, but its unlabeled counterpart is a light yellow oily liquid. | [3] |

| Isotopic Purity | Typically specified by the supplier, but should be ≥98% for reliable quantitative analysis. |

Synthesis and Isotopic Labeling

A common route to piperidine is the reduction of pyridine. Therefore, the synthesis of piperidine-2,2,6,6-d4 would likely involve the reduction of a deuterated pyridine precursor or a post-synthesis H/D exchange at the alpha positions of the piperidine ring.

Conceptual Synthesis Pathway:

Conceptual Synthesis of N-Nitrosopiperidine-d4

Step 1: Preparation of Piperidine-2,2,6,6-d4 (Precursor)

One plausible approach is the catalytic reduction of a deuterated pyridine, such as pyridine-d5, using hydrogen gas over a metal catalyst (e.g., Platinum, Palladium, or Raney Nickel). This would yield piperidine-d5, which can then be subjected to a controlled back-exchange in a protic solvent to replace the deuterium at the nitrogen and other positions, leaving the more stable C-D bonds at the alpha-positions intact.

Alternatively, a direct H/D exchange on piperidine at the alpha-positions can be achieved under certain catalytic conditions, often involving a metal catalyst and a deuterium source like D₂O. This method relies on the reversible activation of the C-H bonds adjacent to the nitrogen atom.

Step 2: Nitrosation of Piperidine-2,2,6,6-d4

The final step involves the reaction of the deuterated piperidine with a nitrosating agent. A common laboratory method is the use of sodium nitrite (NaNO₂) in an acidic aqueous solution. The acid protonates the nitrite to form nitrous acid (HNO₂), which then reacts with the secondary amine of the piperidine-d4 to form the N-nitroso derivative.

It is crucial that the isotopic purity of the final product is confirmed using techniques such as mass spectrometry and NMR spectroscopy to ensure its suitability as an internal standard.

Application as an Internal Standard in LC-MS/MS Analysis

The primary and most critical application of N-Nitrosopiperidine-d4 is as an internal standard (IS) in quantitative analytical methods, particularly for the detection of N-Nitrosopiperidine in various matrices, including drug substances, drug products, food, and environmental samples.

The Rationale for Using a Stable Isotope-Labeled Internal Standard:

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. The underlying principle is that the deuterated standard behaves almost identically to the native analyte during sample extraction, cleanup, chromatography, and ionization. Any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved.

Workflow for Nitrosamine Analysis using N-Nitrosopiperidine-d4 as an Internal Standard:

General Workflow for Nitrosamine Analysis

Experimental Protocol: Quantification of N-Nitrosopiperidine in a Pharmaceutical Product (Example: Valsartan)

This protocol is a representative example and should be validated for the specific matrix and instrumentation used.

1. Materials and Reagents:

-

N-Nitrosopiperidine analytical standard

-

N-Nitrosopiperidine-d4 (Internal Standard)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Valsartan drug product (or other relevant pharmaceutical matrix)

-

Syringe filters (e.g., 0.22 µm PVDF)

2. Standard Preparation:

-

Stock Solutions: Prepare individual stock solutions of N-Nitrosopiperidine and N-Nitrosopiperidine-d4 in methanol at a concentration of, for example, 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the N-Nitrosopiperidine stock solution with methanol to create calibration standards covering the desired concentration range (e.g., 0.5 to 100 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of N-Nitrosopiperidine-d4 in methanol at a fixed concentration (e.g., 50 ng/mL).

3. Sample Preparation:

-

Weigh an appropriate amount of the powdered pharmaceutical product (e.g., equivalent to one dose) into a centrifuge tube.

-

Add a defined volume of the Internal Standard Spiking Solution.

-

Add a suitable extraction solvent (e.g., methanol).

-

Vortex and/or sonicate the sample to ensure complete extraction of the nitrosamines.

-

Centrifuge the sample to pelletize excipients.

-

Filter the supernatant through a syringe filter into an autosampler vial.

4. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to separate N-Nitrosopiperidine from other matrix components.

-

Injection Volume: 5-10 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions (Example):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Nitrosopiperidine | 115.1 | 85.1 (Quantifier) | 15 |

| 115.1 | 55.1 (Qualifier) | 25 | |

| N-Nitrosopiperidine-d4 | 119.1 | 89.1 | 15 |

Note: The optimal MRM transitions and collision energies should be determined empirically for the specific instrument used.

5. Data Analysis and Quantification:

-

Generate a calibration curve by plotting the peak area ratio of N-Nitrosopiperidine to N-Nitrosopiperidine-d4 against the concentration of the calibration standards.

-

Calculate the concentration of N-Nitrosopiperidine in the samples by interpolating their peak area ratios from the calibration curve.

Safety, Handling, and Storage

N-Nitrosopiperidine-d4, like its unlabeled counterpart, is a potential carcinogen and should be handled with extreme care.

Safety Precautions:

-

Handling: All handling of N-Nitrosopiperidine-d4, including weighing and solution preparation, should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

-

Disposal: Dispose of all waste containing N-Nitrosopiperidine-d4 in accordance with local, state, and federal regulations for hazardous chemical waste.

Storage:

-

Store N-Nitrosopiperidine-d4 in a tightly sealed container in a cool, dry, and dark place.

-

It is often recommended to store nitrosamine standards at low temperatures (e.g., -20°C) to minimize degradation.

Conclusion

N-Nitrosopiperidine-d4 is an essential tool for the accurate and reliable quantification of the potentially carcinogenic impurity N-Nitrosopiperidine in pharmaceuticals and other matrices. Its use as an internal standard in LC-MS/MS methods allows for the mitigation of matrix effects and procedural variability, leading to data of the high quality required to meet stringent regulatory expectations. A thorough understanding of its properties, synthesis, and proper application is crucial for any laboratory involved in the critical task of ensuring the safety of medicines.

References

-

Agilent Technologies. (2020). Nitrosamine Impurities Application Guide. Retrieved from [Link]

-

Veeprho. (n.d.). N-Nitrosopiperidine-D4. Retrieved from [Link]

-

KM Pharma Solution Private Limited. (n.d.). N-Nitrosopiperidine-d4 - MSDS. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2020). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Nitrosamine Impurities in Metformin Drug Substance and Drug Product. Retrieved from [Link]

- United States Pharmacopeia. (2021). <1469> Nitrosamine Impurities. In USP-NF.

Sources

N-Nitrosopiperidine-d4 molecular weight and formula

An In-Depth Technical Guide to N-Nitrosopiperidine-d4: Properties, Analysis, and Application

Abstract

This technical guide provides a comprehensive overview of N-Nitrosopiperidine-d4 (NPIP-d4), the deuterium-labeled analog of the potent carcinogenic nitrosamine, N-Nitrosopiperidine (NPIP). NPIP is a significant concern in the pharmaceutical industry as a potential genotoxic impurity and is also found in various consumer products like tobacco and certain foods.[1][2] This document details the physicochemical properties, principles of synthesis, and analytical characterization of NPIP-d4. The primary focus is on its critical application as an internal standard in isotope dilution mass spectrometry for the precise and accurate quantification of NPIP in complex matrices. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in nitrosamine impurity analysis, offering field-proven insights into methodologies and regulatory considerations.

Introduction to N-Nitrosopiperidine and its Deuterated Analog

The Toxicological Significance of N-Nitrosopiperidine (NPIP)

N-Nitrosopiperidine (NPIP) is a member of the N-nitrosamine class of compounds, which are recognized for their carcinogenic properties.[1] NPIP is formed from the reaction of piperidine, a secondary amine, with a nitrosating agent, such as nitrite salts, under acidic conditions.[3] Its presence has been detected in cigarette smoke, cured meats, and spices treated with sodium nitrite.[1][2] Due to its demonstrated carcinogenicity in animal studies, NPIP is reasonably anticipated to be a human carcinogen.[2] The U.S. Food and Drug Administration (FDA) classifies N-Nitrosopiperidine in Potency Category 1, establishing a stringent acceptable intake limit of just 26.5 ng/day.[3] This high toxicological risk necessitates the development of highly sensitive and accurate analytical methods to monitor its presence in pharmaceuticals and consumer goods.

The Role of Isotope-Labeled Internal Standards in Analytical Chemistry

Quantitative analysis of trace-level impurities, particularly in complex samples like pharmaceutical drug substances, is fraught with challenges such as matrix effects and variability in sample preparation and instrument response. The use of a stable isotope-labeled internal standard (ISTD) is the gold standard for mitigating these issues. An ideal ISTD is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. Because the ISTD and the analyte exhibit nearly identical behavior during sample extraction, chromatography, and ionization, any loss or variation experienced by the analyte is mirrored by the ISTD. This allows for highly accurate and precise quantification through a technique known as isotope dilution mass spectrometry (IDMS).[4]

Introduction to N-Nitrosopiperidine-d4

N-Nitrosopiperidine-d4 (NPIP-d4) is the deuterium-labeled analog of NPIP, where four hydrogen atoms on the piperidine ring (at positions 2 and 6) are replaced with deuterium atoms.[5] This mass shift of +4 Da makes it an exemplary internal standard for the quantification of NPIP. It is widely used as a highly characterized reference material for analytical method development, validation, and quality control (QC) to ensure that trace levels of NPIP in pharmaceutical products remain within stringent safety limits set by regulatory bodies like the FDA and the European Medicines Agency (EMA).[5]

Core Physicochemical Properties

The fundamental characteristics of N-Nitrosopiperidine-d4 are critical for its use as an analytical standard. A comparison with its non-deuterated counterpart highlights the key difference: mass.

Molecular Structure and Formula

The structures of N-Nitrosopiperidine and its d4-labeled analog are shown below. The deuterium labeling at the 2 and 6 positions does not significantly alter the chemical properties, ensuring it co-elutes with the native analyte in most chromatographic systems.

N-Nitrosopiperidine (NPIP) ``` O || N-N / CH2 CH2 | | CH2 CH2 \ / CH2

N-N / CD2 CD2 | | CH2 CH2 \ / CH2```

Tabulated Physicochemical Data

The following table summarizes and compares the key quantitative data for NPIP-d4 and NPIP.

| Property | N-Nitrosopiperidine-d4 | N-Nitrosopiperidine (Analyte) |

| CAS Number | 99389-11-4 | [5][6] 100-75-4 |

| IUPAC Name | 2,2,6,6-tetradeuterio-1-nitrosopiperidine | [5] 1-nitrosopiperidine |

| Molecular Formula | C₅H₆D₄N₂O | [6] C₅H₁₀N₂O |

| Molecular Weight | 118.17 g/mol | [5][6] 114.15 g/mol |

| Synonyms | 1-Nitrosopiperidine-d4, NPI-d4, NPIP-d4 | [6] NPIP, 1-Nitrosopiperidine |

Synthesis and Characterization

Principle of Synthesis

The synthesis of N-Nitrosopiperidine-d4 follows the same fundamental chemical reaction as its non-labeled analog: the nitrosation of a secondary amine. The process involves two key steps:

-

Synthesis of the Labeled Precursor: The synthesis begins with piperidine-2,2,6,6-d4. This deuterated precursor is essential and is typically prepared through specific deuteration reactions.

-

Nitrosation: The deuterated piperidine is then reacted with a nitrosating agent, such as sodium nitrite (NaNO₂) in an acidic medium (e.g., hydrochloric acid). The nitrous acid formed in situ reacts with the secondary amine of the piperidine-d4 ring to form the N-nitroso group, yielding the final N-Nitrosopiperidine-d4 product.

This targeted synthesis ensures that the deuterium labels are in stable positions on the carbon backbone, preventing H/D exchange under typical analytical conditions.

[4]#### 3.2 Analytical Characterization

The identity, purity, and structural integrity of synthesized NPIP-d4 must be rigorously confirmed. This is a self-validating system where multiple orthogonal analytical techniques are employed to ensure the material is suitable for use as a certified reference standard.

-

Mass Spectrometry (MS): This is the primary technique for confirming the molecular weight and isotopic enrichment. High-resolution mass spectrometry (HRMS) can verify the elemental composition and confirm the mass shift of +4 Da compared to the unlabeled NPIP. T[7]he causality for using MS is its unparalleled ability to resolve compounds by mass, which is the defining characteristic of an isotopically labeled standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are indispensable for confirming the molecular structure. In the 1H NMR spectrum of NPIP-d4, the signals corresponding to the protons at the 2 and 6 positions of the piperidine ring will be absent, providing definitive proof of the location of deuterium labeling. T[7]his confirms the structural integrity and validates that the isotopic labels are in the correct, stable positions.

Application in Quantitative Analysis

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful analytical technique that relies on the addition of a known quantity of an isotopically labeled standard (NPIP-d4) to a sample before any processing or extraction. The sample is then analyzed by a mass-sensitive detector, typically a tandem mass spectrometer (MS/MS). The instrument measures the ratio of the signal from the native analyte (NPIP) to the signal from the labeled standard (NPIP-d4). Because the standard and analyte behave identically during sample preparation, any losses affect both equally, leaving their ratio unchanged. This ratio is then used to calculate the exact concentration of the native analyte in the original sample, providing a highly accurate and precise result that is robust against matrix effects and extraction inefficiencies.

Workflow: Quantification of NPIP in a Pharmaceutical Matrix

The following diagram illustrates a typical workflow for the quantification of NPIP in a drug product using NPIP-d4 as an internal standard.

Caption: Workflow for NPIP quantification using NPIP-d4 ISTD.

Detailed Experimental Protocol: LC-MS/MS Quantification of NPIP

This protocol describes a self-validating system for the quantification of NPIP in a metformin drug substance, a context where nitrosamine analysis is critical.

[8]1. Standard and Sample Preparation:

- Calibration Standards: Prepare a series of calibration standards containing known concentrations of NPIP (e.g., 0.1 to 50 ng/mL) in a suitable solvent (e.g., 5% methanol in water).

- Internal Standard Spiking Solution: Prepare a stock solution of N-Nitrosopiperidine-d4 at a concentration of 1 µg/mL in methanol. Create a working solution by diluting this stock to 10 ng/mL in the analysis solvent.

- Sample Preparation: Accurately weigh 100 mg of the drug substance into a centrifuge tube. Add 1.0 mL of the ISTD working solution (10 ng/mL NPIP-d4). This addition at the earliest stage is critical for the integrity of the isotope dilution method. Add 9.0 mL of solvent, vortex to dissolve, and centrifuge to pellet any excipients.

-

LC-MS/MS Analysis:

-

LC System: A UHPLC system such as a Thermo Scientific™ Vanquish™.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Methanol with 0.1% Formic Acid.

-

Gradient: A suitable gradient to separate NPIP from the drug matrix (e.g., 5% B held for 1 min, ramp to 95% B over 5 min, hold for 2 min).

-

MS System: A triple quadrupole mass spectrometer such as a Thermo Scientific™ TSQ™ Quantis.

-

Ionization: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode.

-

SRM Transitions:

-

NPIP (Analyte): Q1: 115.1 m/z → Q3: 84.1 m/z

-

NPIP-d4 (ISTD): Q1: 119.1 m/z → Q3: 88.1 m/z

-

-

Causality Note: The use of Selected Reaction Monitoring (SRM) provides exceptional selectivity. By monitoring a specific precursor-to-product ion fragmentation, the method ensures that the detected signal originates only from the target analyte, effectively eliminating false positives from matrix interferences. This is a key component of the protocol's self-validating nature.

-

-

Data Processing and Quantification:

-

Integrate the peak areas for both the NPIP and NPIP-d4 SRM transitions.

-

Calculate the peak area ratio (NPIP Area / NPIP-d4 Area) for each calibration standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of NPIP for the standards.

-

Determine the concentration of NPIP in the sample by interpolating its peak area ratio from the calibration curve.

-

Regulatory Context and Safety

Regulatory Scrutiny of Nitrosamine Impurities

Global regulatory agencies, including the FDA and EMA, have issued stringent guidelines requiring pharmaceutical manufacturers to perform comprehensive risk assessments for the presence of nitrosamine impurities in all drug products. I[3]f a risk is identified, validated analytical testing using methods with appropriate sensitivity is mandatory. The use of isotopically labeled internal standards like N-Nitrosopiperidine-d4 is considered best practice for these methods to ensure the accuracy and reliability of the reported impurity levels.

Safe Handling and Disposal

Although N-Nitrosopiperidine-d4 is primarily used in small quantities as a reference standard, its structural similarity to a potent carcinogen necessitates careful handling.

-

Handling: All operations involving NPIP-d4, especially in its neat or concentrated form, should be performed in a well-ventilated fume hood. A[1]ppropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.

-

Decomposition: When heated to decomposition, N-nitrosamines can emit highly toxic fumes of nitrogen oxides (NOx). *[2] Disposal: Waste containing NPIP-d4 must be treated as hazardous waste. Disposal should be carried out in accordance with local, state, and federal environmental regulations. Consult with environmental regulatory agencies for specific guidance.

N-Nitrosopiperidine-d4 is an indispensable tool for the modern analytical scientist tasked with protecting public health from the risks of nitrosamine impurities. Its role as an internal standard enables the use of robust, accurate, and precise isotope dilution mass spectrometry methods, which are essential for meeting the stringent regulatory requirements for impurity control in the pharmaceutical and other industries. A thorough understanding of its properties, correct application in validated analytical workflows, and adherence to safety protocols are paramount for any laboratory involved in this critical area of research and quality control.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7526, N-Nitrosopiperidine." PubChem, [Link]. Accessed January 24, 2026.

-

Veeprho. "N-Nitrosopiperidine-D4 | CAS 99389-11-4." Veeprho, [Link]. Accessed January 24, 2026.

-

Duedahl-Olesen, L., et al. "Assessment of the N-nitrosopiperidine formation risk from piperine and piperidine contained in spices used as meat product additives." ResearchGate, Eur Food Res Technol (2014) 238:477–484, [Link]. Accessed January 24, 2026.

-

Dai, N., & Rochelle, G.T. "Managing n-nitrosopiperazine and dinitrosopiperazine." ResearchGate, 2012, [Link]. Accessed January 24, 2026.

-

SynZeal. "N-Nitrosopiperidine | 100-75-4." SynZeal, [Link]. Accessed January 24, 2026.

-

Manasa Life Sciences. "N-Nitrosopiperidine." Manasa Life Sciences, [Link]. Accessed January 24, 2026.

-

Pharmaffiliates. "N-Nitrosopiperidine | CAS No : 100-75-4." Pharmaffiliates, [Link]. Accessed January 24, 2026.

-

Singer, H., et al. "LC-MS chromatograms of N-nitrosopiperidine (NPIP)." ResearchGate, 2007, [Link]. Accessed January 24, 2026.

-

Nitrosamines Exchange. "Nitrosamine internal standards - what should be taken into consideration?" Nitrosamines Exchange, 2023, [Link]. Accessed January 24, 2026.

-

Bak, A., et al. "A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid - Supporting Information." ACS Publications, 2017, [Link]. Accessed January 24, 2026.

-

Rainey, W.T., et al. "Mass Spectra of N-Nitroso Compounds." Office of Scientific and Technical Information, 1978, [Link]. Accessed January 24, 2026.

Sources

- 1. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-NITROSOPIPERIDINE | 100-75-4 [chemicalbook.com]

- 3. N-Nitrosopiperidine | Manasa Life Sciences [manasalifesciences.com]

- 4. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

- 5. veeprho.com [veeprho.com]

- 6. scbt.com [scbt.com]

- 7. rsc.org [rsc.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Safe Handling of N-Nitrosopiperidine-d4

This guide provides a comprehensive safety framework for researchers, scientists, and drug development professionals working with N-Nitrosopiperidine-d4. Moving beyond a standard Material Safety Data Sheet (MSDS), this document elucidates the causality behind critical safety protocols, grounded in authoritative data. N-Nitrosopiperidine-d4 is the deuterated analog of N-Nitrosopiperidine, a well-documented carcinogen. Due to the limited specific toxicological data for the deuterated form, all safety and handling procedures are conservatively based on the extensive and severe hazard profile of the parent compound. The primary application of this deuterated standard is in mass spectrometry-based assays, where it serves as an internal standard for the quantification of its non-deuterated counterpart.

Section 1: Chemical Identification and Physicochemical Properties

Precise identification is the foundation of chemical safety. While N-Nitrosopiperidine-d4 shares its core chemical structure with the parent compound, its isotopic labeling results in a different molecular weight, a critical factor in quantitative analysis.

| Property | N-Nitrosopiperidine-d4 | N-Nitrosopiperidine (Parent Compound) |

| Chemical Name | 1-Nitrosopiperidine-2,2,6,6-d4[1] | 1-Nitrosopiperidine[2] |

| CAS Number | 99389-11-4[1] | 100-75-4[2][3] |

| Molecular Formula | C₅H₆D₄N₂O[1] | C₅H₁₀N₂O[2] |

| Molecular Weight | 118.2 g/mol [1] | 114.15 g/mol [2] |

| Appearance | Not explicitly stated, presumed to be a yellow, oily liquid | Clear, yellow, oily liquid[2][4][5] |

| Boiling Point | Data not available | ~217-219 °C at 721 mmHg[2][6] |

| Specific Gravity | Data not available | 1.0631 at 18.5 °C[2][6] |

| Solubility | Data not available | Soluble in water and organic solvents[2][5] |

| Stability | Data not available | Light-sensitive, especially to UV light; less stable in acidic solutions[2]. |

Section 2: Hazard Identification and Toxicological Profile

N-Nitrosopiperidine is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[6]. The core principle for handling this compound is the precautionary assumption that there is no safe level of exposure .[4]. The deuterated form must be handled with the same extreme caution.

Primary Hazards:

-

Carcinogenicity: N-Nitrosopiperidine is a potent carcinogen in animal studies, shown to cause cancers of the liver, esophagus, stomach, and lungs.[4]. It is also listed as a carcinogen by the National Toxicology Program (NTP).[2][4].

-

Acute Toxicity: The compound is classified as toxic if swallowed.[3].

-

Organ Toxicity: Prolonged or repeated exposure may cause significant liver damage.[4].

-

Reproductive Toxicity: It has demonstrated the ability to cause cancer in the offspring of animals exposed during pregnancy.[4].

-

Dermal Absorption: The substance can be absorbed through the skin, making dermal contact a significant route of exposure.[4].

-

Eye Damage: Direct contact can cause irritation and may lead to serious eye damage, including inflammation and corneal damage.[4].

The carcinogenic mechanism of N-nitrosamines involves metabolic activation by cytochrome P450 enzymes in the body. This process transforms the relatively stable parent molecule into a highly reactive electrophilic species that can alkylate DNA, leading to mutations and the initiation of cancer. This underlying mechanism is independent of isotopic labeling, meaning N-Nitrosopiperidine-d4 is expected to be similarly activated.

Section 3: The Hierarchy of Controls for Safe Handling

A systematic approach to safety, known as the hierarchy of controls, must be implemented to minimize exposure. This hierarchy prioritizes the most effective control measures.

Caption: Hierarchy of controls, from most to least effective.

-

Engineering Controls (Primary Barrier): All work with N-Nitrosopiperidine-d4, including weighing, dilution, and handling of solutions, must be conducted in a certified chemical fume hood or a glovebox. This is the most critical step in preventing inhalation of aerosols or vapors.

-

Administrative Controls (Procedural Safety):

-

Designated Areas: Clearly mark laboratory areas where this compound is stored and used.

-

Training: All personnel must receive documented training on the specific hazards and handling procedures for N-Nitrosopiperidine-d4 before commencing any work.[4].

-

Standard Operating Procedures (SOPs): Detailed SOPs for all experimental workflows involving this compound must be written and strictly followed.

-

-

Personal Protective Equipment (PPE) (Last Line of Defense): PPE is essential to protect against accidental contact.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended when handling the neat material. Always consult the glove manufacturer's data for breakthrough times.

-

Eye Protection: Chemical safety goggles are mandatory.[1].

-

Protective Clothing: A buttoned lab coat is required. For handling larger quantities or in case of a significant spill risk, disposable Tyvek-type sleeves or a full suit should be worn.[5].

-

Section 4: Step-by-Step Experimental Protocols

Adherence to validated protocols is essential for ensuring both experimental integrity and personnel safety.

Protocol 1: Preparation of a Stock Solution

This protocol outlines the safe procedure for preparing a 1 mg/mL stock solution from a neat (pure) sample.

-

Preparation: Don all required PPE (double gloves, safety goggles, lab coat). Ensure the chemical fume hood is operational and the work surface is covered with absorbent, plastic-backed paper.

-

Equilibration: Allow the sealed vial of N-Nitrosopiperidine-d4 to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weighing: Perform all weighing operations inside the fume hood. Tare a clean, appropriate-sized vial on an analytical balance. Carefully transfer the desired amount of the neat liquid into the tared vial.

-

Dilution: Using a calibrated pipette, add the calculated volume of the desired solvent (e.g., methanol, acetonitrile) to the vial containing the neat compound.

-

Mixing: Cap the vial securely and mix thoroughly by vortexing or gentle inversion until the compound is fully dissolved.

-

Labeling: Clearly label the vial with the compound name ("N-Nitrosopiperidine-d4"), concentration, solvent, preparation date, and appropriate hazard warnings (e.g., "Toxic," "Carcinogen").

-

Storage: Store the stock solution in a tightly sealed container in a refrigerator, protected from light.[2][4][5].

-

Decontamination: Wipe down the balance and all work surfaces within the fume hood with an appropriate solvent. Dispose of all contaminated disposable materials (e.g., pipette tips, absorbent paper, gloves) as hazardous waste.

Protocol 2: Spill Decontamination Workflow

Immediate and correct response to a spill is critical to prevent exposure. This workflow applies to small spills (<5 mL) within a chemical fume hood.

Caption: Workflow for managing a small chemical spill.

-

Isolate & Alert: Ensure the spill is contained within the fume hood. Alert nearby personnel.

-

Absorb: Gently cover the spill with absorbent paper or a chemical spill pillow.[5].

-

Collect: Use forceps or tongs to pick up the saturated absorbent material. Do not use your hands.

-

Contain: Place all contaminated materials, including your outer gloves, into a heavy-duty, vapor-tight plastic bag.[5].

-

Decontaminate: Wash the spill surface thoroughly with soap and water.[5].

-

Final Clean: Follow the soap and water wash with a rinse using an appropriate solvent (e.g., 70% ethanol) to ensure complete removal.

-

Dispose: Seal the waste bag and place it in the designated hazardous chemical waste container.

-

Verify: Do not resume work until a qualified person (e.g., Safety Officer) has verified that the area is properly cleaned.[5].

Section 5: Emergency Procedures

| Exposure Route | First Aid Measures |

| Skin Contact | Immediately flood the affected skin with large amounts of water while removing all contaminated clothing.[5]. Wash the area thoroughly with soap and water.[5]. Seek immediate medical attention, even if no irritation develops.[5]. |

| Eye Contact | Immediately flush eyes with water or normal saline solution for 20-30 minutes, holding the eyelids open.[5]. Remove contact lenses if present.[5]. Seek immediate medical attention.[5]. |

| Inhalation | Immediately move the affected person to fresh air.[1][5]. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3]. Immediately call a poison control center or physician for medical assistance.[1][3]. |

Fire Fighting Measures: In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[1]. Firefighters must wear self-contained breathing apparatus (SCBA) as heating the compound to decomposition will emit highly toxic fumes of nitrogen oxides.[5][7].

Section 6: Storage and Disposal

-

Storage: Store N-Nitrosopiperidine-d4 in a designated, secure location. The ideal storage condition is in a refrigerator, protected from light, in a tightly closed, properly labeled container.[2][4][5]. It must be stored separately from incompatible materials, particularly strong oxidizing agents (e.g., perchlorates, nitrates, peroxides).[4].

-

Disposal: All waste containing N-Nitrosopiperidine-d4, including empty containers, contaminated labware, and spill cleanup materials, must be treated as hazardous waste. The parent compound has the RCRA waste number U179.[2]. Dispose of all materials in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.

References

-

N-NITROSOPIPERIDINE HAZARD SUMMARY. New Jersey Department of Health. [Link]

-

N-NITROSOPIPERIDINE. Occupational Safety and Health Administration (OSHA). [Link]

-

N-Nitrosopiperidine. PubChem, National Center for Biotechnology Information. [Link]

-

Safety data sheet - N-Nitrosopiperidine. CPAChem. [Link]

-

N-Nitrosopiperidine-d4 - MSDS. KM Pharma Solution Private Limited. [Link]

-

MATERIAL SAFETY DATA SHEETS N-NITROSO PIPERIDINE (NPIP). Cleanchem Laboratories. [Link]

Sources

- 1. kmpharma.in [kmpharma.in]

- 2. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fr.cpachem.com [fr.cpachem.com]

- 4. nj.gov [nj.gov]

- 5. N-NITROSOPIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. N-NITROSOPIPERIDINE | Occupational Safety and Health Administration [osha.gov]

- 7. cleanchemlab.com [cleanchemlab.com]

An In-Depth Technical Guide to the Certificate of Analysis for N-Nitrosopiperidine-d4

A Senior Application Scientist's Perspective on Ensuring Analytical Integrity in Nitrosamine Testing